![molecular formula C17H15Cl2F3N2O4S B2504632 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 343374-18-5](/img/structure/B2504632.png)
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H15Cl2F3N2O4S and its molecular weight is 471.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Comparative Metabolism in Herbicide Research
Chloroacetamide herbicides, a group to which the mentioned compound is structurally related, are extensively used in agriculture. Their metabolism in liver microsomes has been studied to understand the pathways leading to their carcinogenic effects in rats. The metabolic pathway involves the formation of certain intermediates, which are further metabolized to other compounds, possibly leading to carcinogenic products. This research is crucial for understanding the safety and environmental impact of these herbicides. The role of human cytochrome P450 in the metabolism of acetochlor, alachlor, and metolachlor, which are related to the compound , has been particularly noted, highlighting the importance of these enzymes in the metabolism of chloroacetamide herbicides (Coleman et al., 2000).
Synthesis and Molecular Structures
Structural Studies and Synthesis
The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, compounds with structures somewhat similar to the compound , reveals insights into their crystal structure, hydrogen bonding, and potential anticonvulsant activities. The structural details and stereochemical comparisons highlight the significance of certain molecular features for their biological activities (Camerman et al., 2005).
Chemical Transformations and Reactions
Oxidation Reactions
The oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to produce N-(arylsulfonyl)trichloroacetamides and N-(arylsulfonyl)dichloro(phenyl)acetamides demonstrates the chemical reactivity and potential for transformation of these types of compounds. These reactions expand the understanding of the chemical behavior and potential applications of compounds similar to the one (Rozentsveig et al., 2001).
作用機序
Safety and Hazards
将来の方向性
While specific future directions for this compound are not mentioned in the searched resources, it’s worth noting that the demand for similar compounds, such as TFMP derivatives, has been steadily increasing in the last 30 years . These compounds have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .
特性
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O4S/c1-28-15-8-14(12(18)7-13(15)19)24(29(2,26)27)9-16(25)23-11-5-3-4-10(6-11)17(20,21)22/h3-8H,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTUYHBTIJXOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
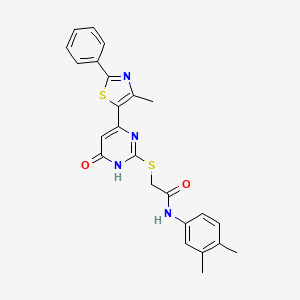
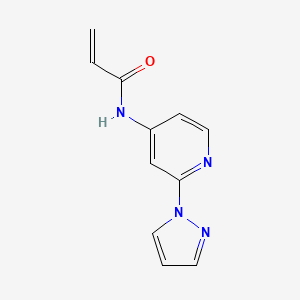
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)
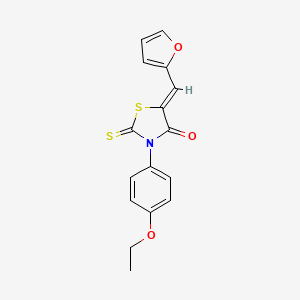
![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)
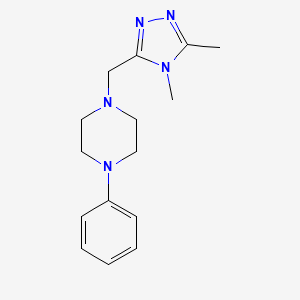
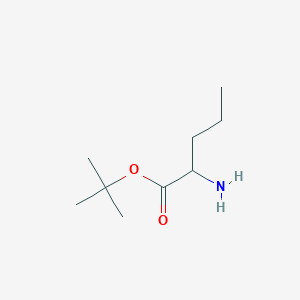
![N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2504565.png)
![N-[(oxan-4-yl)methyl]oxetan-3-amine](/img/structure/B2504566.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![methyl 4-({10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}carbamoyl)benzoate](/img/structure/B2504569.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2504570.png)
![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)
